4-methoxy-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine
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Overview
Description
4-Methoxy-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine is a chemical compound that features a piperidine ring substituted with a methoxy group and a trifluoromethylbenzenesulfonyl group
Preparation Methods
The synthesis of 4-methoxy-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with piperidine, methoxybenzene, and trifluoromethylbenzenesulfonyl chloride.
Reaction Conditions: The piperidine ring is first functionalized with a methoxy group through a nucleophilic substitution reaction
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-Methoxy-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and methanol. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methoxy-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-methoxy-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the methoxy group may influence its solubility and metabolic stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methoxy-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine can be compared with similar compounds such as:
4-Methoxy-1-[4-(trifluoromethyl)benzenesulfonyl]pyridine: Similar structure but with a pyridine ring instead of piperidine.
4-Methoxy-1-[4-(trifluoromethyl)benzenesulfonyl]aniline: Contains an aniline group instead of piperidine.
4-Methoxy-1-[4-(trifluoromethyl)benzenesulfonyl]benzene: Lacks the piperidine ring, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that are advantageous for various applications.
Properties
IUPAC Name |
4-methoxy-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S/c1-20-11-6-8-17(9-7-11)21(18,19)12-4-2-10(3-5-12)13(14,15)16/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKCWHCIJZSKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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